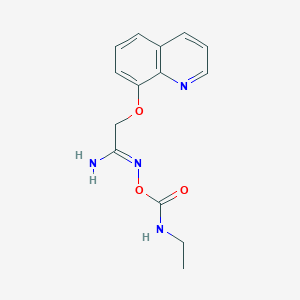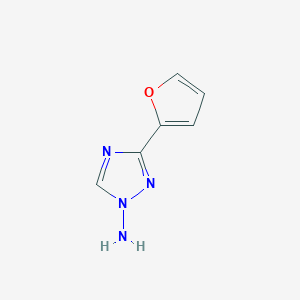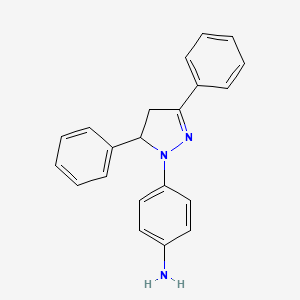
Benzenamine, 4-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring fused with an aniline moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The pyrazole ring is known for its biological activity, and the aniline group can enhance the compound’s reactivity and binding properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline typically involves the cyclocondensation of hydrazine derivatives with α, β-unsaturated carbonyl compounds. One common method includes the reaction of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with aniline under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of green catalysts, such as vitamin B1, has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The aniline group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Similar structure but lacks the aniline group.
4-(3,5-Diphenyl-1H-pyrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.
3,5-Diphenyl-4,5-dihydro-1H-pyrazole: Lacks the aniline substitution.
Uniqueness: 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is unique due to the presence of both the pyrazole and aniline moieties, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
63367-48-6 |
|---|---|
Formule moléculaire |
C21H19N3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)aniline |
InChI |
InChI=1S/C21H19N3/c22-18-11-13-19(14-12-18)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15,22H2 |
Clé InChI |
DWPSQOXAKALLSA-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


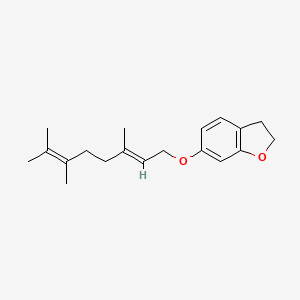

![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)

![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)

![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
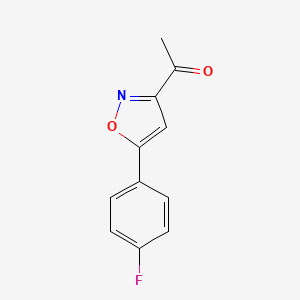
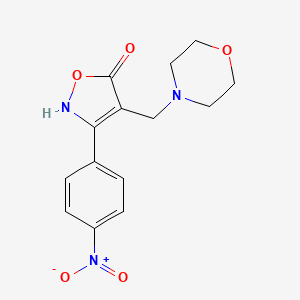

![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)
![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
